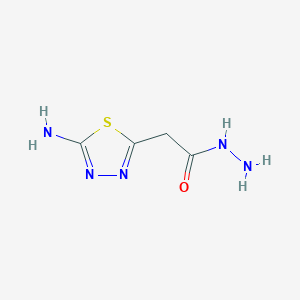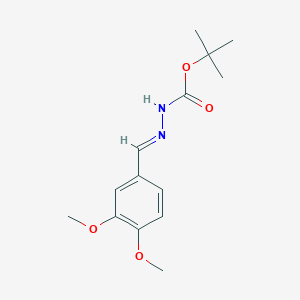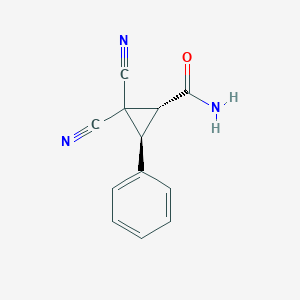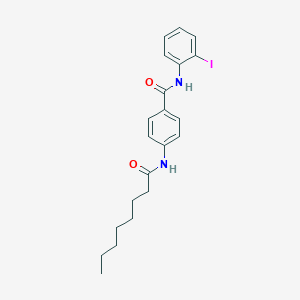
2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide typically involves the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by cyclization with carbon disulfide. The reaction conditions generally include the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process can be streamlined using techniques like crystallization and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: Potential use in the treatment of diseases due to its inhibitory effects on certain enzymes.
Industry: Used in the synthesis of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid
Uniqueness
2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit urease and other enzymes makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C4H7N5OS |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C4H7N5OS/c5-4-9-8-3(11-4)1-2(10)7-6/h1,6H2,(H2,5,9)(H,7,10) |
Clé InChI |
ZDZQTKWNZZRHRX-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NN=C(S1)N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![octyl 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B15017346.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15017348.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15017351.png)
![[3-Amino-7-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B15017354.png)

![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15017371.png)

![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide](/img/structure/B15017379.png)
![5-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B15017383.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B15017388.png)
![2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15017389.png)

